molecular formula C16H20FN5O B6013531 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine

3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine

Cat. No. B6013531
M. Wt: 317.36 g/mol
InChI Key: BCICZEPLOGZQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematologic malignancies and solid tumors.

Mechanism of Action

3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of cancer. By inhibiting BTK, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has also been shown to cross the blood-brain barrier, suggesting that it may be effective in the treatment of central nervous system malignancies.

Advantages and Limitations for Lab Experiments

One advantage of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain types of cancer or in patients with high levels of BTK activity.

Future Directions

There are several potential future directions for the development of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine. One area of research is the combination of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine with other cancer treatments, such as immune checkpoint inhibitors or targeted therapies. Another area of research is the identification of biomarkers that can predict response to 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, which may help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent BTK inhibitors, which may lead to the development of more effective treatments for cancer.

Synthesis Methods

The synthesis of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine involves a multi-step process that starts with the reaction of 3,4-dimethylpiperazine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate. This intermediate is then reacted with cyanoguanidine to form the final product, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine.

Scientific Research Applications

3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-(3,4-dimethylpiperazin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-11-10-22(7-6-21(11)2)16-19-14(9-18-20-16)12-4-5-15(23-3)13(17)8-12/h4-5,8-9,11H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCICZEPLOGZQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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